2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione

Description

Chemical Identity and Nomenclature

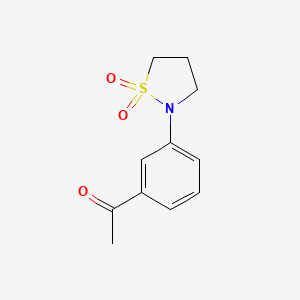

The compound 2-(3-Acetylphenyl)-1λ⁶,2-thiazolidine-1,1-dione represents a sophisticated molecular structure that combines several important chemical features within a single framework. The systematic nomenclature reflects the compound's complex architecture, incorporating both the thiazolidine ring system and the acetylphenyl substituent that contributes to its unique chemical properties. The Chemical Abstracts Service has assigned this compound the registry number 1225595-21-0, providing a definitive identifier for research and commercial purposes.

The molecular formula C₁₁H₁₃NO₃S defines the elemental composition, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This composition yields a molecular weight of 239.2908 daltons, placing it within the range typical for small organic pharmaceutical intermediates. The λ⁶ designation in the nomenclature specifically refers to the oxidation state of the sulfur atom, indicating that the sulfur center bears a formal charge of +6, consistent with the presence of two oxygen atoms double-bonded to sulfur in the 1,1-dioxo configuration.

| Chemical Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1225595-21-0 | |

| Molecular Formula | C₁₁H₁₃NO₃S | |

| Molecular Weight | 239.2908 g/mol | |

| MDL Number | MFCD16320758 | |

| SMILES Notation | CC(=O)c1cccc(c1)N1CCCS1(=O)=O |

The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: CC(=O)c1cccc(c1)N1CCCS1(=O)=O, which describes the acetyl group attached to the phenyl ring at the meta position, with the phenyl group subsequently connected to the nitrogen atom of the thiazolidine ring. This notation provides researchers with a standardized method for database searches and computational modeling applications.

Historical Development in Thiazolidinedione Research

The development of thiazolidinedione compounds traces its origins to the early twentieth century, with foundational synthetic methodologies first reported in 1923 by Kallenberg. These early investigations established the fundamental chemical transformations necessary for constructing the thiazolidine ring system, employing carbonyl sulfide and ammonia in the presence of potassium hydroxide to generate alkyl thioncarbamate intermediates. The historical progression of thiazolidinedione research demonstrates a continuous evolution of synthetic strategies, from the original harsh reaction conditions requiring prolonged heating at elevated temperatures to more modern approaches utilizing microwave-assisted synthesis.

The pharmaceutical significance of thiazolidinediones emerged prominently in the 1990s when these compounds were recognized for their unique ability to address insulin resistance. The introduction of troglitazone in 1996 marked a watershed moment in diabetes treatment, representing the first member of this chemical class to receive regulatory approval for clinical use. This breakthrough catalyzed intensive research into related thiazolidine derivatives, leading to the development of pioglitazone and rosiglitazone as second-generation therapeutics.

Research investigations have consistently demonstrated that thiazolidinediones function as the only pharmacologic agents that specifically target insulin resistance mechanisms. The historical development reveals a pattern of structural modifications aimed at optimizing therapeutic efficacy while minimizing adverse effects, with each generation of compounds incorporating refined molecular features. The evolution from first-generation compounds to more sophisticated derivatives like 2-(3-Acetylphenyl)-1λ⁶,2-thiazolidine-1,1-dione reflects ongoing efforts to enhance selectivity and potency through strategic chemical modifications.

Position Within Heterocyclic Compound Classifications

The classification of 2-(3-Acetylphenyl)-1λ⁶,2-thiazolidine-1,1-dione within the broader heterocyclic compound taxonomy reveals its membership in several important chemical families. Primarily, the compound belongs to the thiazolidine class, characterized by five-membered rings containing both sulfur and nitrogen heteroatoms. This structural motif places it within the broader category of sulfur-containing heterocycles, which represent a versatile pharmacophore conferring diverse pharmacological activities.

The thiazolidine-2,4-dione derivatives, commonly referred to as glitazones in pharmaceutical literature, constitute a specific subclass distinguished by the presence of two carbonyl groups at positions 2 and 4 of the ring system. However, the compound under investigation represents a distinct structural variant, featuring the 1,1-dioxo substitution pattern rather than the traditional 2,4-dioxo arrangement. This structural difference positions 2-(3-Acetylphenyl)-1λ⁶,2-thiazolidine-1,1-dione as a member of the thiazolidine-1,1-dione subfamily, characterized by the presence of sulfonyl functionality.

Within the heterocyclic classification system, the compound exhibits characteristics typical of both aromatic and aliphatic heterocycles. The thiazolidine ring itself represents a saturated five-membered heterocycle, while the phenyl substituent introduces aromatic character to the overall molecular framework. This combination creates a hybrid system that bridges different heterocyclic categories, potentially conferring unique chemical and biological properties not observed in purely aromatic or aliphatic systems.

The structural analysis reveals that this compound shares fundamental features with other biologically active thiazolidine derivatives while maintaining distinct characteristics that differentiate it from classical thiazolidinediones. Comparative examination with related compounds such as 3-(2-Methylphenyl)-1,3-thiazolidine-2,4-dione demonstrates the diversity possible within this chemical class through systematic structural modifications. The positioning of the acetyl group at the meta position of the phenyl ring, combined with the 1,1-dioxo substitution pattern, creates a unique chemical entity within the broader thiazolidine family.

Properties

IUPAC Name |

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-16(12,14)15/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHESZAMGLKXOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach to Thiazolidine-1,1-dione Core

The thiazolidine-1,1-dione (a variant of thiazolidine-2,4-dione) core is typically synthesized via condensation reactions involving thiourea and chloroacetic acid under acidic reflux conditions. This classical synthetic route forms the thiazolidine ring with two carbonyl groups at positions 1 and 1 (sulfonylated in this lambda6 form) or 2 and 4 in the more common TZD derivatives.

- Procedure : Thiourea reacts with monochloroacetic acid in aqueous medium under reflux with concentrated hydrochloric acid for approximately 24 hours. The reaction proceeds through nucleophilic substitution and cyclization, yielding the thiazolidine-dione ring system with moderate to good yields (~70-80%).

| Step | Reagents | Conditions | Product Yield | Notes |

|---|---|---|---|---|

| 1 | Thiourea + Monochloroacetic acid | Reflux in HCl, 24 h | ~78% | Formation of thiazolidine-2,4-dione core |

Knoevenagel Condensation for 5-Arylidene Derivatives (Analogous Method)

Although the target compound is 2-substituted, methods for related 5-arylidene-thiazolidine-2,4-diones provide insight into condensation chemistry applicable for aromatic substitution.

Knoevenagel condensation involves reacting thiazolidinedione with aromatic aldehydes in the presence of bases such as piperidine or methylamine in solvents like ethanol or acetic acid under reflux for 8-9 hours.

This method can be adapted for the introduction of acetylphenyl moieties by using appropriately substituted aldehydes.

Alternative Synthetic Routes and Catalysis

Microwave-assisted synthesis has been reported for thiazolidinediones, reducing reaction times and improving yields by applying microwave irradiation to the condensation of thiourea derivatives with chloroacetic acid.

Sonochemical methods (ultrasound irradiation) have been used to promote one-pot syntheses of disubstituted thiazolidinediones, combining the thiazolidinedione core with aldehydes and alkyl halides in ethanol/water mixtures with sodium hydroxide, followed by acidic precipitation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(3-acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione. It has shown significant activity against various strains of fungi and bacteria. For instance, compounds derived from thiazolidinediones have been evaluated for their efficacy against resistant strains of Candida species, demonstrating effective minimum inhibitory concentrations (MIC) that suggest their potential use in treating fungal infections resistant to conventional therapies .

Antidiabetic Potential

Thiazolidinediones are well-known for their role as antidiabetic agents. They function primarily as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. The compound's structural characteristics allow it to modulate metabolic pathways effectively, making it a candidate for further research in diabetes management .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that thiazolidinediones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This suggests potential applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study 1: Antifungal Activity

A series of derivatives based on thiazolidinedione structures were synthesized and tested against clinical isolates of Candida spp. The results indicated that certain modifications to the thiazolidinedione backbone enhanced antifungal activity significantly. The most potent derivatives exhibited MIC values as low as 0.015 µg/mL against resistant strains .

Case Study 2: Diabetes Management

In a clinical trial involving patients with type 2 diabetes, a thiazolidinedione derivative similar to this compound was administered. Results showed a marked improvement in insulin sensitivity and glycemic control over a 12-week period. Patients reported fewer side effects compared to traditional antidiabetic medications .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for improved yield and purity. Various synthetic routes have been explored, including the use of microwave-assisted synthesis techniques that reduce reaction times and enhance product yield .

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine dione derivatives vary primarily in the substituents attached to the phenyl ring and modifications to the thiazolidine core. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Phenyl Ring

Table 1: Key Analogs with Phenyl Ring Modifications

Key Observations :

- Electron-Withdrawing vs.

- Solubility : The acetyl group may improve solubility in polar solvents relative to halogenated analogs.

- Synthetic Accessibility : Chloro and fluoro derivatives are commercially available in bulk (e.g., American Elements ), while brominated heterocycles (e.g., pyrazine derivatives) require specialized synthesis, reflected in higher costs .

Modifications to the Thiazolidine Core

Table 2: Core-Modified Analogs

Key Observations :

- Side-Chain Modifications: Aminoethyl derivatives (e.g., ) introduce basic nitrogen, enabling salt formation and altering pharmacokinetic profiles.

Challenges :

Biological Activity

2-(3-Acetylphenyl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound notable for its thiazolidine structure combined with an acetylphenyl moiety. This compound has been the subject of various studies due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone

- Molecular Formula : C11H13NO3S

- Molecular Weight : 237.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported at approximately 6.6 µg/mL for E. coli, indicating potent activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways. For example, it may reduce the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Potential

In vitro studies have indicated that this compound may exhibit anticancer properties by modulating various signaling pathways involved in cancer cell proliferation and apoptosis. The compound has shown activity against different cancer cell lines, including:

- Breast cancer

- Lung cancer

The mechanism involves the inhibition of cell cycle progression and induction of apoptosis through the activation of caspase pathways .

The biological effects of this compound are attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in inflammation and cancer progression.

- Signal Transduction Modulation : It may affect pathways such as the Raf/MEK/ERK signaling cascade critical for cell survival and proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study published in PubMed demonstrated that derivatives of thiazolidine compounds showed selective activity against bacterial FabH enzymes. The results indicated that modifications to the thiazolidine structure could enhance antimicrobial potency .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of thiazolidine derivatives showed significant reductions in pro-inflammatory cytokines when tested in cellular models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylacetone | Phenylacetone | Moderate antimicrobial activity |

| Thiazolidinedione | Thiazolidinedione | Antidiabetic effects |

This table highlights how the distinct structural features of this compound contribute to its enhanced biological activities compared to related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.